molecular formula C7H7FN2O4 B14706622 Ethyl 5-fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylate CAS No. 21839-33-8

Ethyl 5-fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylate

Cat. No.: B14706622
CAS No.: 21839-33-8
M. Wt: 202.14 g/mol
InChI Key: XRHUFADXPHBXFZ-UHFFFAOYSA-N
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Description

1-(Ethoxycarbonyl)-5-fluorouracil is a derivative of fluorouracil, a well-known chemotherapeutic agent This compound is characterized by the presence of an ethoxycarbonyl group attached to the 5-fluorouracil structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethoxycarbonyl)-5-fluorouracil typically involves the reaction of 5-fluorouracil with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

5-Fluorouracil+Ethyl chloroformate1-(Ethoxycarbonyl)-5-fluorouracil\text{5-Fluorouracil} + \text{Ethyl chloroformate} \rightarrow \text{1-(Ethoxycarbonyl)-5-fluorouracil} 5-Fluorouracil+Ethyl chloroformate→1-(Ethoxycarbonyl)-5-fluorouracil

Industrial Production Methods: Industrial production of 1-(ethoxycarbonyl)-5-fluorouracil follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxycarbonyl)-5-fluorouracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Ethoxycarbonyl)-5-fluorouracil has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer agent due to its structural similarity to fluorouracil.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(ethoxycarbonyl)-5-fluorouracil is similar to that of fluorouracil. It inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it effective against rapidly dividing cancer cells. The ethoxycarbonyl group may enhance its pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

    Fluorouracil: The parent compound, widely used in chemotherapy.

    Capecitabine: An oral prodrug of fluorouracil.

    Tegafur: Another prodrug of fluorouracil.

Uniqueness: 1-(Ethoxycarbonyl)-5-fluorouracil is unique due to the presence of the ethoxycarbonyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This modification can potentially improve its therapeutic index and reduce side effects.

Conclusion

1-(Ethoxycarbonyl)-5-fluorouracil is a compound of significant interest in medicinal chemistry and scientific research

Properties

CAS No.

21839-33-8

Molecular Formula

C7H7FN2O4

Molecular Weight

202.14 g/mol

IUPAC Name

ethyl 5-fluoro-2,4-dioxopyrimidine-1-carboxylate

InChI

InChI=1S/C7H7FN2O4/c1-2-14-7(13)10-3-4(8)5(11)9-6(10)12/h3H,2H2,1H3,(H,9,11,12)

InChI Key

XRHUFADXPHBXFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=C(C(=O)NC1=O)F

Origin of Product

United States

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